2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine
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Overview
Description
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine, which is then reacted with a carbonylating agent to introduce the carbonyl group. This intermediate is subsequently reacted with a pyrimidine derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated pyrimidine derivative, while reduction of the carbonyl group would produce a hydroxylated piperidine derivative.
Scientific Research Applications
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoropiperidine-1-sulfonyl chloride: Another fluorinated piperidine derivative with different functional groups.
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline: A quinoline derivative with a similar piperidine moiety.
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide: A related compound with an acetamide group.
Uniqueness
What sets 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-methoxypyrimidine apart is its unique combination of a methoxypyrimidine ring and a difluoropiperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22F2N4O2 |
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Molecular Weight |
340.37 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H22F2N4O2/c1-24-13-10-19-15(20-11-13)22-6-2-12(3-7-22)14(23)21-8-4-16(17,18)5-9-21/h10-12H,2-9H2,1H3 |
InChI Key |
DCJNBDMCTVYPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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